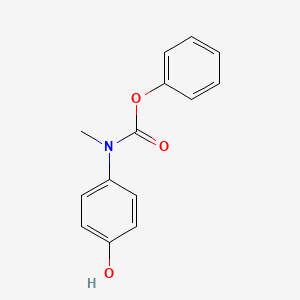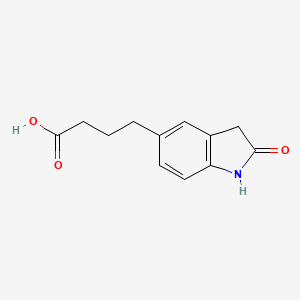
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid
Vue d'ensemble
Description
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, also known as IDB, is a synthetic compound that has been studied for its potential applications in scientific research. IDB has been shown to have various biochemical and physiological effects, and its mechanism of action has been the subject of several studies. In
Applications De Recherche Scientifique
Enzyme Inhibition :
- A study by Nazir et al. (2018) reports the synthesis of novel indole-based hybrid oxadiazole scaffolds, using 4-(1H-indol-3-yl)butanoic acid. These molecules demonstrated potent in vitro inhibitory potential against the urease enzyme, indicating potential therapeutic applications in drug design (Nazir et al., 2018).
- In another study, Abbasi et al. (2019) synthesized bi-heterocyclic benzamides using 4-(1H-indol-3-yl)butanoic acid as a precursor. These compounds showed significant inhibitory effects against alkaline phosphatase, suggesting their potential in medical applications (Abbasi et al., 2019).
Antitumor Activity :
- Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing derivatives of 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, which showed moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).
Optical Gating in Synthetic Ion Channels :
- A study by Ali et al. (2012) utilized 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of synthetic ion channels, showing applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Various Compounds :
- El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, leading to the synthesis of derivatives of 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid, which have potential applications in chemical synthesis (El-Samahy, 2005).
- Research by Kowalski et al. (2009) involved the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, indicating potential applications in the development of IR-detectable metal–carbonyl tracers (Kowalski et al., 2009).
Propriétés
IUPAC Name |
4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-9-6-8(2-1-3-12(15)16)4-5-10(9)13-11/h4-6H,1-3,7H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRKNRCNQNYUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCCC(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2-[(2-methylpropyl)amino]propanenitrile](/img/structure/B1414748.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline](/img/structure/B1414749.png)

![4-[Cyclohexyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1414752.png)
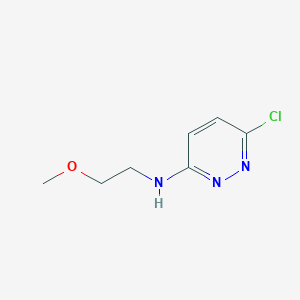

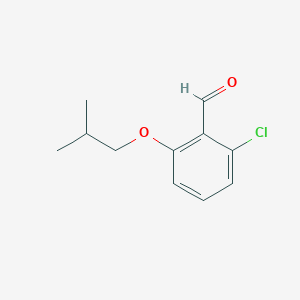

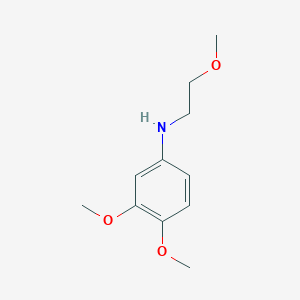
![N-[(dimethyl-1,2-oxazol-4-yl)methyl]cyclopropanamine](/img/structure/B1414764.png)
amine](/img/structure/B1414766.png)

